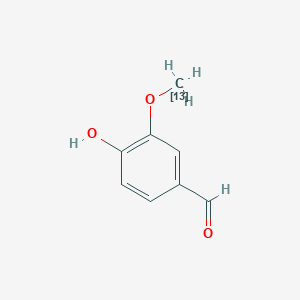

Vanillin-13C

Cat. No. B030214

Key on ui cas rn:

86884-84-6

M. Wt: 153.14 g/mol

InChI Key: MWOOGOJBHIARFG-OUBTZVSYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04894464

Procedure details

To a 250 ml. three-necked flask fitted with a stopper, thermometer, drying tube and magnetic stirring bar was added 4.28 g. (0.010 mole) of beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine, 75 ml. tetrahydrofuran and 1.53 ml. (0.011 mole) triethylamine. The mixture was cooled to -10° C., 1.05 ml. (0.011 mole) ethyl chloroformate was added, stirred for 20 minutes, cooled to -35° C. and 1.11 g. (0.010 mole) of dicyclcpropylcarbinylamine added. The reaction mixture was allowed to warm slowly to room temperature and stirred overnight. The mixture was poured into 150 ml. water, extracted with 250 ml. of ethyl acetate and the organic phase washed with 5% aqueous sodium bicarbonate (2×75 ml.), 3M hydrochloric acid (2×75 ml.), brine (1×100 ml.) and dried over anhydrous magnesium sulfate. The dried extract was evaporated to dryness in vacuo to provide a colorless solid which was recrystallized from 75 ml. of boiling ethyl acetate to obtain 3.78 g. (72%) of diblocked amide, M.P. 164°-165° C. Thin-layer chromatography (TLC) on silica gel, eluting with 1:1 ethyl acetate/hexane gave a single spot, Rf 0.40 with vanillin spray reagent. An additional 0.65 g. was recovered from the mother liquors. C. To a slurry of 2.58 g. (4.9 mmole) of the product obtained in Part B in 250 ml. of methanol was added 0.60 g. of 5% palladium-on-carbon catalyst (50% wet) and the mixture hydrogenated for one hour at an initial pressure of 71 psi (5.0 kg./cm.2). The catalyst was removed by filtration and the methanol evaporated at reduced pressure to afford 1.47 g. (100%) of colorless product, M.P. 190°-191° C. TLC in

Name

beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine

Quantity

0.01 mol

Type

reactant

Reaction Step One

[Compound]

Name

amide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

C(C(C(=O)O)[C@@H](C(N[C@@H](C(O)=O)C)=O)NC([O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=O)C1C=CC=CC=1.C(N(CC)CC)C.Cl[C:40](OCC)=[O:41].[O:45]1CCCC1>>[O:13]=[CH:14][C:15]1[CH:16]=[CH:17][C:18]([OH:45])=[C:19]([O:41][CH3:40])[CH:20]=1

|

Inputs

Step One

|

Name

|

beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine

|

|

Quantity

|

0.01 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)C([C@H](NC(=O)OCC1=CC=CC=C1)C(=O)N[C@H](C)C(=O)O)C(O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0.011 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

0.011 mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)OCC

|

Step Four

[Compound]

|

Name

|

amide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 20 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

three-necked flask fitted with a stopper

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thermometer, drying tube and magnetic stirring bar

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added 4.28 g

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to -35° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

(0.010 mole) of dicyclcpropylcarbinylamine added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm slowly to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred overnight

|

|

Duration

|

8 (± 8) h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The mixture was poured into 150 ml

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

water, extracted with 250 ml

|

WASH

|

Type

|

WASH

|

|

Details

|

of ethyl acetate and the organic phase washed with 5% aqueous sodium bicarbonate (2×75 ml.), 3M hydrochloric acid (2×75 ml.), brine (1×100 ml.)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulfate

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The dried extract

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was evaporated to dryness in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a colorless solid which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was recrystallized from 75 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of boiling ethyl acetate to obtain 3.78 g

|

WASH

|

Type

|

WASH

|

|

Details

|

Thin-layer chromatography (TLC) on silica gel, eluting with 1:1 ethyl acetate/hexane

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04894464

Procedure details

To a 250 ml. three-necked flask fitted with a stopper, thermometer, drying tube and magnetic stirring bar was added 4.28 g. (0.010 mole) of beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine, 75 ml. tetrahydrofuran and 1.53 ml. (0.011 mole) triethylamine. The mixture was cooled to -10° C., 1.05 ml. (0.011 mole) ethyl chloroformate was added, stirred for 20 minutes, cooled to -35° C. and 1.11 g. (0.010 mole) of dicyclcpropylcarbinylamine added. The reaction mixture was allowed to warm slowly to room temperature and stirred overnight. The mixture was poured into 150 ml. water, extracted with 250 ml. of ethyl acetate and the organic phase washed with 5% aqueous sodium bicarbonate (2×75 ml.), 3M hydrochloric acid (2×75 ml.), brine (1×100 ml.) and dried over anhydrous magnesium sulfate. The dried extract was evaporated to dryness in vacuo to provide a colorless solid which was recrystallized from 75 ml. of boiling ethyl acetate to obtain 3.78 g. (72%) of diblocked amide, M.P. 164°-165° C. Thin-layer chromatography (TLC) on silica gel, eluting with 1:1 ethyl acetate/hexane gave a single spot, Rf 0.40 with vanillin spray reagent. An additional 0.65 g. was recovered from the mother liquors. C. To a slurry of 2.58 g. (4.9 mmole) of the product obtained in Part B in 250 ml. of methanol was added 0.60 g. of 5% palladium-on-carbon catalyst (50% wet) and the mixture hydrogenated for one hour at an initial pressure of 71 psi (5.0 kg./cm.2). The catalyst was removed by filtration and the methanol evaporated at reduced pressure to afford 1.47 g. (100%) of colorless product, M.P. 190°-191° C. TLC in

Name

beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine

Quantity

0.01 mol

Type

reactant

Reaction Step One

[Compound]

Name

amide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

C(C(C(=O)O)[C@@H](C(N[C@@H](C(O)=O)C)=O)NC([O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=O)C1C=CC=CC=1.C(N(CC)CC)C.Cl[C:40](OCC)=[O:41].[O:45]1CCCC1>>[O:13]=[CH:14][C:15]1[CH:16]=[CH:17][C:18]([OH:45])=[C:19]([O:41][CH3:40])[CH:20]=1

|

Inputs

Step One

|

Name

|

beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine

|

|

Quantity

|

0.01 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)C([C@H](NC(=O)OCC1=CC=CC=C1)C(=O)N[C@H](C)C(=O)O)C(O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0.011 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

0.011 mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)OCC

|

Step Four

[Compound]

|

Name

|

amide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 20 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

three-necked flask fitted with a stopper

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thermometer, drying tube and magnetic stirring bar

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added 4.28 g

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to -35° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

(0.010 mole) of dicyclcpropylcarbinylamine added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm slowly to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred overnight

|

|

Duration

|

8 (± 8) h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The mixture was poured into 150 ml

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

water, extracted with 250 ml

|

WASH

|

Type

|

WASH

|

|

Details

|

of ethyl acetate and the organic phase washed with 5% aqueous sodium bicarbonate (2×75 ml.), 3M hydrochloric acid (2×75 ml.), brine (1×100 ml.)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulfate

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The dried extract

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was evaporated to dryness in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a colorless solid which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was recrystallized from 75 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of boiling ethyl acetate to obtain 3.78 g

|

WASH

|

Type

|

WASH

|

|

Details

|

Thin-layer chromatography (TLC) on silica gel, eluting with 1:1 ethyl acetate/hexane

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04894464

Procedure details

To a 250 ml. three-necked flask fitted with a stopper, thermometer, drying tube and magnetic stirring bar was added 4.28 g. (0.010 mole) of beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine, 75 ml. tetrahydrofuran and 1.53 ml. (0.011 mole) triethylamine. The mixture was cooled to -10° C., 1.05 ml. (0.011 mole) ethyl chloroformate was added, stirred for 20 minutes, cooled to -35° C. and 1.11 g. (0.010 mole) of dicyclcpropylcarbinylamine added. The reaction mixture was allowed to warm slowly to room temperature and stirred overnight. The mixture was poured into 150 ml. water, extracted with 250 ml. of ethyl acetate and the organic phase washed with 5% aqueous sodium bicarbonate (2×75 ml.), 3M hydrochloric acid (2×75 ml.), brine (1×100 ml.) and dried over anhydrous magnesium sulfate. The dried extract was evaporated to dryness in vacuo to provide a colorless solid which was recrystallized from 75 ml. of boiling ethyl acetate to obtain 3.78 g. (72%) of diblocked amide, M.P. 164°-165° C. Thin-layer chromatography (TLC) on silica gel, eluting with 1:1 ethyl acetate/hexane gave a single spot, Rf 0.40 with vanillin spray reagent. An additional 0.65 g. was recovered from the mother liquors. C. To a slurry of 2.58 g. (4.9 mmole) of the product obtained in Part B in 250 ml. of methanol was added 0.60 g. of 5% palladium-on-carbon catalyst (50% wet) and the mixture hydrogenated for one hour at an initial pressure of 71 psi (5.0 kg./cm.2). The catalyst was removed by filtration and the methanol evaporated at reduced pressure to afford 1.47 g. (100%) of colorless product, M.P. 190°-191° C. TLC in

Name

beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine

Quantity

0.01 mol

Type

reactant

Reaction Step One

[Compound]

Name

amide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

C(C(C(=O)O)[C@@H](C(N[C@@H](C(O)=O)C)=O)NC([O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=O)C1C=CC=CC=1.C(N(CC)CC)C.Cl[C:40](OCC)=[O:41].[O:45]1CCCC1>>[O:13]=[CH:14][C:15]1[CH:16]=[CH:17][C:18]([OH:45])=[C:19]([O:41][CH3:40])[CH:20]=1

|

Inputs

Step One

|

Name

|

beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine

|

|

Quantity

|

0.01 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)C([C@H](NC(=O)OCC1=CC=CC=C1)C(=O)N[C@H](C)C(=O)O)C(O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0.011 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

0.011 mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)OCC

|

Step Four

[Compound]

|

Name

|

amide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 20 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

three-necked flask fitted with a stopper

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thermometer, drying tube and magnetic stirring bar

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added 4.28 g

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to -35° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

(0.010 mole) of dicyclcpropylcarbinylamine added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm slowly to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred overnight

|

|

Duration

|

8 (± 8) h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The mixture was poured into 150 ml

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

water, extracted with 250 ml

|

WASH

|

Type

|

WASH

|

|

Details

|

of ethyl acetate and the organic phase washed with 5% aqueous sodium bicarbonate (2×75 ml.), 3M hydrochloric acid (2×75 ml.), brine (1×100 ml.)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulfate

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The dried extract

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was evaporated to dryness in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a colorless solid which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was recrystallized from 75 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of boiling ethyl acetate to obtain 3.78 g

|

WASH

|

Type

|

WASH

|

|

Details

|

Thin-layer chromatography (TLC) on silica gel, eluting with 1:1 ethyl acetate/hexane

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |